((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine

Lipophilicity Molecular weight Drug-likeness

((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine, systematically named N-benzyl-4-chloro-2-nitrobenzenesulfonamide, is a synthetic sulfonamide derivative with the molecular formula C13H11ClN2O4S and a molecular weight of 326.76 g/mol. The compound features a benzylamine moiety linked via a sulfonyl bridge to a 4-chloro-2-nitrophenyl ring, yielding a computed XLogP3-AA of 2.8 and a topological polar surface area (TPSA) of 100 Ų.

Molecular Formula C13H11ClN2O4S
Molecular Weight 326.75
CAS No. 1022363-24-1
Cat. No. B2726287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine
CAS1022363-24-1
Molecular FormulaC13H11ClN2O4S
Molecular Weight326.75
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H11ClN2O4S/c14-11-6-7-13(12(8-11)16(17)18)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
InChIKeyARHWPXMAAMPQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine (CAS 1022363-24-1): Sulfonamide Scaffold Identity and Baseline Procurement Profile


((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine, systematically named N-benzyl-4-chloro-2-nitrobenzenesulfonamide, is a synthetic sulfonamide derivative with the molecular formula C13H11ClN2O4S and a molecular weight of 326.76 g/mol [1]. The compound features a benzylamine moiety linked via a sulfonyl bridge to a 4-chloro-2-nitrophenyl ring, yielding a computed XLogP3-AA of 2.8 and a topological polar surface area (TPSA) of 100 Ų [1]. It is primarily catalogued as a research chemical and synthetic intermediate, offered by multiple vendors at purities typically ≥95% [1]. Unlike unsubstituted or mono-substituted N-benzyl sulfonamide analogs, the simultaneous presence of an electron-withdrawing nitro group at the ortho position and a chloro substituent at the para position of the benzenesulfonamide ring imparts a distinct electronic profile that modulates both the reactivity of the sulfonamide nitrogen and the electrophilicity of the aromatic system [1].

Why ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine Cannot Be Interchanged with Generic N-Benzyl Sulfonamides


Generic substitution among N-benzyl sulfonamides is not reliable because minor positional or substituent variations on the phenylsulfonyl ring produce substantial differences in electronic character, hydrogen-bonding capacity, and metabolic stability that translate into divergent biological target engagement and synthetic reactivity [1]. For instance, N-benzyl-4-nitrobenzenesulfonamide (CAS 52374-25-1), which lacks the 2-chloro substituent, exhibits a computed LogP of 3.08 and a molecular weight of 292.31 g/mol, compared to LogP 2.8 and MW 326.76 for the target compound [1]. N-Benzyl-2-nitrobenzenesulfonamide (CAS 42060-32-2), while isomeric, shows a fundamentally different inhibition profile—acting as a protein tyrosine phosphatase inhibitor with KI = 7.5 μM—that cannot be extrapolated to the 4-chloro-2-nitro analog . Similarly, N-benzyl-4-methylbenzenesulfonamide (BTS, CAS 1576-37-0), a well-characterized myosin S1 ATPase inhibitor (IC50 ≈ 5 μM), lacks both nitro and chloro functionalities entirely and engages an unrelated biological target [2]. The 4-chloro-2-nitro substitution pattern in the target compound provides a unique combination of enhanced electrophilicity (from the nitro group), additional halogen-mediated binding interactions (from chlorine), and elevated molecular weight that collectively differentiate it from these common in-class alternatives. The following quantitative evidence guide details these differences.

Quantitative Differential Evidence for ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine vs. Closest N-Benzyl Sulfonamide Analogs


Evidence 1: Enhanced Lipophilicity and Molecular Weight Differentiate the 4-Chloro-2-nitro Substitution Pattern from the 4-Nitro Analog

The target compound's 4-chloro-2-nitro substitution confers a distinct physicochemical profile compared to the non-chlorinated analog N-benzyl-4-nitrobenzenesulfonamide (CAS 52374-25-1). ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine has a computed XLogP3-AA of 2.8, a TPSA of 100 Ų, and a molecular weight of 326.76 g/mol [1], whereas the 4-nitro analog without chlorine has a LogP of 3.08 and a molecular weight of 292.31 g/mol . The target compound's lower LogP (Δ = -0.28) and higher molecular weight (Δ = +34.45 g/mol) result from the chlorine atom, which increases polarizability while maintaining hydrogen-bond acceptor capacity. This balance of properties positions the compound closer to the 'beyond rule-of-five' space, potentially advantageous for targeting protein-protein interfaces or intracellular targets where higher molecular weight and moderate lipophilicity are tolerated [2].

Lipophilicity Molecular weight Drug-likeness Permeability

Evidence 2: Ortho-Nitro/Chloro-Substitution Pattern Enables Distinct Synthetic Intermediate Utility for Kv1.3 Potassium Channel Inhibitor Synthesis

The 4-chloro-2-nitrophenylsulfonyl moiety serves as a strategic synthetic handle for generating N-benzyl-N-arylsulfonamide Kv1.3 potassium channel inhibitors. Patent US20220089555A1 discloses that N-benzyl-N-arylsulfonamide derivatives specifically bind to and inhibit the Kv1.3 potassium channel, a validated target for autoimmune diseases including psoriasis, rheumatoid arthritis, and type 1 diabetes [1]. The synthetic route described in the patent involves condensation of a substituted nitrobenzene with nitrogen-containing heterocycles, followed by nitro reduction to an amino group, reductive amination, and sulfonamidation [1]. The target compound's 4-chloro-2-nitrobenzenesulfonamide core is directly amenable to this sequence: the nitro group can be chemoselectively reduced to an amine in the presence of the sulfonamide linkage, enabling subsequent diversification [2]. In contrast, the non-nitro analog N-benzyl-4-methylbenzenesulfonamide (BTS) lacks this reductive functionalization handle entirely, and the non-chlorinated N-benzyl-4-nitrobenzenesulfonamide cannot provide the chlorine-mediated binding interactions exploited in the optimized Kv1.3 pharmacophore .

Kv1.3 channel Autoimmune disease Synthetic intermediate Nitro reduction

Evidence 3: Differential Enzymatic Inhibition Profile vs. N-Benzyl-2-nitrobenzenesulfonamide (KI = 7.5 μM Against Protein Tyrosine Phosphatase)

The positional isomer N-benzyl-2-nitrobenzenesulfonamide (ortho-nitro, no chloro; CAS 42060-32-2) is a characterized reversible, noncompetitive inhibitor of protein tyrosine phosphatase (PTP) with KI = 7.5 μM and a kinetic rate constant of 0.5 μM/min at pH 7 . The target compound, bearing both a para-chloro and an ortho-nitro group on the benzenesulfonamide ring, is structurally precluded from adopting the same binding mode due to steric and electronic perturbations introduced by the 4-chloro substituent. The 4-chloro group alters the electron density on the sulfonamide NH (pKa shift) and modifies the preferred torsion angle between the sulfonyl group and the aromatic ring, which is critical for PTP active-site recognition [1]. While direct PTP inhibition data for the target compound are not publicly available, the structural divergence predicts a distinct selectivity profile—likely reducing PTP affinity while potentially enhancing engagement with alternative targets such as carbonic anhydrases or ion channels where halogen-aromatic interactions are beneficial [2].

Enzyme inhibition Protein tyrosine phosphatase Structure-activity relationship Nitro positional isomerism

Recommended Application Scenarios for ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine Based on Differential Evidence


Scenario 1: Medicinal Chemistry Campaigns Targeting Kv1.3 Potassium Channel for Autoimmune Disease

Research groups developing Kv1.3 inhibitors for autoimmune indications (psoriasis, rheumatoid arthritis, type 1 diabetes, multiple sclerosis) should prioritize this compound as a synthetic intermediate. The 4-chloro-2-nitrophenylsulfonyl group matches the pharmacophoric substitution pattern described in US20220089555A1, where the nitro group is reduced to an amine for subsequent diversification, and the chloro substituent contributes to target binding [1]. The validated synthetic route in the patent (nitro reduction → reductive amination → sulfonamidation) provides a clear development path that is inaccessible with non-nitrated or non-chlorinated sulfonamide analogs [1].

Scenario 2: Structure-Activity Relationship (SAR) Studies Exploring Halogen and Nitro Contributions to Target Engagement

This compound is suitable for systematic SAR exploration where both the chlorine atom and the nitro group are varied against a panel of biological targets. The 4-chloro-2-nitro substitution pattern offers a dual readout: the nitro group serves as both an electron-withdrawing modifier of sulfonamide NH acidity and a reducible handle for generating aminophenyl derivatives, while the chlorine atom provides a probe for halogen bonding interactions [1][2]. Parallel testing against N-benzyl-4-nitrobenzenesulfonamide (lacking chloro) and N-benzyl-2-nitrobenzenesulfonamide (lacking chloro, different nitro position) enables deconvolution of each substituent's contribution to potency and selectivity [2].

Scenario 3: Development of Nitro-Reduction-Activated Prodrugs or Bioreductive Agents

The ortho-nitro group in the target compound is susceptible to bioreduction under hypoxic conditions, a property exploited in the design of tumor-selective prodrugs and bioreductive agents [1]. For carbonic anhydrase IX (CA IX) targeting in hypoxic tumors, nitro-containing benzenesulfonamides have demonstrated selective inhibition of the tumor-associated isoform over cytosolic isoforms with selectivity ratios ranging from 10 to 1395-fold [1]. The target compound's 4-chloro-2-nitro substitution may provide a starting scaffold for developing hypoxia-selective CA IX inhibitors, where the chlorine atom can further modulate isoform selectivity and pharmacokinetics [1].

Scenario 4: Reference Standard in Analytical Chemistry for Sulfonamide Method Development and Impurity Profiling

The compound's well-defined structure (C13H11ClN2O4S, MW 326.76, exact mass 326.0128 Da) and availability at ≥95% purity make it suitable as a reference standard for LC-MS/MS method development targeting sulfonamide detection in environmental or biological matrices [1]. Its distinct retention time, mass spectral fragmentation pattern, and UV absorption profile (influenced by the nitro chromophore) enable its use as a quality control marker in analytical workflows, particularly when differentiating between isomeric or closely related sulfonamide impurities [1].

Quote Request

Request a Quote for ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.